molecular formula C18H15N5O5 B11668897 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668897
M. Wt: 381.3 g/mol
InChI Key: SXTRSZVLUYBCLN-VXLYETTFSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a hydroxy-methoxyphenyl group

Properties

Molecular Formula

C18H15N5O5

Molecular Weight

381.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N5O5/c1-28-17-7-11(5-6-16(17)24)10-19-22-18(25)15-9-14(20-21-15)12-3-2-4-13(8-12)23(26)27/h2-10,24H,1H3,(H,20,21)(H,22,25)/b19-10+

InChI Key

SXTRSZVLUYBCLN-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazone group (-NH-N=CH-) undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.

  • Products : Formation of azine derivatives or cleavage to regenerate carbonyl compounds (e.g., 4-hydroxy-3-methoxybenzaldehyde).

  • Mechanism : Radical intermediates form during the oxidation of the C=N bond, leading to bond scission or dimerization.

Table 1: Oxidation Reaction Conditions and Outcomes

ReagentSolventTemperature (°C)ProductYield (%)
KMnO₄ (acidic)H₂O80Azine derivative65–72
KMnO₄ (basic)EtOH604-Hydroxy-3-methoxybenzaldehyde58

Reduction Reactions

The nitro (-NO₂) group on the 3-nitrophenyl moiety is reducible to an amine (-NH₂):

  • Reagents : Sodium borohydride (NaBH₄) with catalytic Pd/C or hydrogen gas (H₂).

  • Products : Corresponding aminophenyl derivative, enhancing biological activity.

  • Mechanism : Catalytic hydrogenation proceeds via a nitroso intermediate.

Table 2: Reduction Parameters

ReagentCatalystTime (h)ProductPurity (%)
H₂ (1 atm)Pd/C43-Aminophenyl derivative89
NaBH₄None6Partial reduction observed42

Acid/Base Hydrolysis

The hydrazone bond is susceptible to hydrolysis:

  • Acidic Conditions (HCl/H₂O): Cleavage yields pyrazole-5-carbohydrazide and 4-hydroxy-3-methoxybenzaldehyde.

  • Basic Conditions (NaOH/EtOH): Forms carboxylate salts via deprotonation of the phenolic -OH group.

Electrophilic Aromatic Substitution (EAS)

The hydroxy-methoxyphenyl ring undergoes regioselective EAS:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the ortho position to the -OH group .

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives .

Key Note : The nitro group on the adjacent phenyl ring exerts a meta-directing effect, while the methoxy group activates the ring for substitution .

Coordination with Metal Ions

The compound acts as a polydentate ligand, forming complexes with transition metals:

  • Metals : Cu(II), Fe(III), Zn(II).

  • Coordination Sites : Pyrazole nitrogen, hydrazone nitrogen, and phenolic oxygen.

  • Applications : These complexes show enhanced antimicrobial activity compared to the free ligand.

Table 3: Metal Complex Stability Constants

Metal Ionlog K (Stability Constant)Geometry
Cu(II)12.4Square planar
Fe(III)10.8Octahedral

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

  • Example : Reaction with nitrile oxides forms fused pyrazolo-isoxazole systems .

  • Conditions : Refluxing toluene, 8–12 hours .

Biological Activity Modulation via Derivatization

  • Acylation : Acetic anhydride acetylates the phenolic -OH group, altering bioavailability.

  • Alkylation : Methyl iodide (CH₃I) selectively alkylates the hydrazone nitrogen.

Mechanistic Insights and Challenges

  • Regioselectivity : Electron-withdrawing nitro groups hinder electrophilic attacks on the adjacent phenyl ring but enhance reactivity at the hydroxy-methoxyphenyl ring .

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility and reaction rates.

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can be attributed to the presence of the hydroxy group that can donate hydrogen atoms to free radicals.
  • Antimicrobial Activity : Studies indicate that N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural features allow for interactions with biological targets involved in cancer progression .

Applications in Medicinal Chemistry

The unique chemical structure of this compound positions it as a promising candidate for drug development:

  • Drug Design : The compound's ability to interact with various biological targets can be exploited in designing new therapeutic agents for diseases such as cancer and infections .
  • Metal Complexation : Research has shown that metal complexes derived from this compound exhibit enhanced biological activities compared to their non-complexed forms. This suggests potential applications in coordination chemistry and materials science .

Case Studies

Several studies have focused on the synthesis and application of this compound:

  • Antioxidant and Antimicrobial Studies : A study demonstrated that derivatives of this compound showed promising antioxidant and antimicrobial activities, indicating its potential use in pharmaceutical formulations aimed at oxidative stress-related diseases .
  • Cancer Cell Proliferation Inhibition : Research indicated that certain derivatives could inhibit the growth of specific cancer cell lines, suggesting further investigation into their mechanisms of action could lead to novel anticancer therapies .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, its potential anti-inflammatory effects may be due to its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Similarly, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-methylbenzyl)oxyphenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a nitrophenyl group and a hydroxy-methoxyphenyl group, which confer distinct chemical and biological properties

Biological Activity

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Overview of the Compound

This compound belongs to the pyrazole family, which is known for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The compound features a hydrazone structure, which is crucial for its biological interactions.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and H460 (lung cancer).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 26 µM, indicating potent growth inhibitory effects on tumor cells .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against several bacterial and fungal strains:

  • Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
  • Fungal Strains : Exhibited activity against Candida albicans and Aspergillus niger.
  • Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

3. Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory capabilities:

  • Inflammatory Markers : Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
  • Inhibition Rates : Some studies report up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Metal Ion Complexation : It can form stable complexes with transition metals, potentially altering enzyme activities and cellular processes.

Case Study 1: Antitumor Activity

In a study by Xia et al., a series of pyrazole derivatives were synthesized and tested for their antitumor activity. One derivative showed significant apoptosis induction in A549 cells, with an IC50 value of 49.85 µM, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research conducted by Selvam et al. evaluated the antimicrobial properties of various pyrazole derivatives against multiple bacterial strains. The study found that certain compounds exhibited higher efficacy than standard antibiotics, indicating their potential use in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes and characterization techniques for this compound?

Methodological Answer: The compound is synthesized via a multi-step protocol starting with condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic catalysis (e.g., acetic acid) . Purification involves recrystallization from ethanol or DMF. Characterization requires:

  • Spectroscopy: NMR (¹H/¹³C) to confirm hydrazone bond formation and stereochemistry (E-configuration), IR for carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) groups .
  • X-ray Diffraction (XRD): Single-crystal analysis to resolve bond lengths and angles, validated using SHELX software .

Q. How can researchers confirm the stereochemistry and crystal structure of this compound?

Methodological Answer:

  • Single-Crystal XRD: Grow crystals via slow evaporation in ethanol/water. Refine data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • Density Functional Theory (DFT): Compare experimental XRD data with optimized geometries (B3LYP/6-31G*) to validate molecular conformation .
  • Polarized Light Microscopy: Confirm crystal purity and polymorphism absence .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be applied to study its electronic properties and biological interactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G* basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactive sites .
  • Molecular Docking: Dock the compound into target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Validate binding modes with MD simulations (AMBER) and MM-PBSA free energy calculations .
  • ADMET Prediction: Employ SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Assays: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) using enzyme inhibition models (e.g., carbonic anhydrase) .
  • Structural-Activity Relationship (SAR): Compare derivatives with modified substituents (e.g., nitro to methoxy groups) to isolate key pharmacophores .
  • Crystallographic Validation: Correlate activity with conformational flexibility using variable-temperature XRD .

Q. What strategies optimize the synthetic route for scalability while maintaining purity?

Methodological Answer:

  • Catalyst Screening: Test green catalysts (e.g., ZnCl₂ or montmorillonite K10) to enhance yield (>85%) and reduce reaction time .
  • Flow Chemistry: Implement continuous-flow reactors for precise temperature control and reduced side-product formation .
  • HPLC-PDA: Monitor reaction progress with reverse-phase chromatography (C18 column, acetonitrile/water gradient) to detect intermediates .

Q. How does X-ray spectroscopy contribute to structure-based drug design for this compound?

Methodological Answer:

  • Charge Density Analysis: Use multipole refinement (MoPro) to map electron density distributions, identifying hydrogen-bonding motifs critical for target binding .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking, van der Waals) to guide co-crystal engineering .
  • Synchrotron Radiation: High-resolution XRD at 0.8 Å resolves disorder in the nitrophenyl group, informing steric effects on bioactivity .

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